molecular formula C12H11NO B1627066 1-Benzyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-48-2

1-Benzyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1627066
CAS RN: 30186-48-2
M. Wt: 185.22 g/mol
InChI Key: VVUVCKSHUSFLOE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-Benzyl-1H-pyrrole-3-carbaldehyde is 1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Benzyl-1H-pyrrole-3-carbaldehyde has a molecular weight of 185.23 g/mol . It is a liquid at room temperature . The melting point is 92-93°C .

Scientific Research Applications

Chemical Properties

“1-Benzyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the CAS Number: 30186-48-2 . It has a molecular weight of 185.23 . It is usually in a liquid physical form .

Synthesis Path

The compound can be synthesized through a two-stage process . In the first stage, 1-benzyl-1H-pyrrole-3-carbaldehyde and methylamine hydrochloride are combined with triethylamine in 1,2-dichloro-ethane at 20℃ for 4 hours . In the second stage, sodium tetrahydroborate is added .

Preparation of Inhibitors

“1-Benzyl-1H-pyrrole-3-carbaldehyde” can be used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II . This application is significant in the field of biochemistry and molecular biology, where such inhibitors can be used to study the function of RNA polymerase II.

Nazarov Type Electrocyclization

The compound can also be used as a reactant in Nazarov type electrocyclization . This is a type of pericyclic reaction that results in the formation of a cyclopentenone or its equivalent. This application is important in the field of organic chemistry.

Preparation of Bcl-2 Family of Proteins Inhibitors

“1-Benzyl-1H-pyrrole-3-carbaldehyde” can be used as a reactant in the preparation of inhibitors of Bcl-2 family of proteins . These proteins are key regulators of apoptosis, and their inhibitors have potential applications in cancer therapy.

Mannich Type Coupling

The compound can be used for Mannich type coupling with aldehydes and secondary amines . The Mannich reaction is a useful method for the synthesis of β-amino carbonyl compounds, which are valuable intermediates in organic synthesis.

Controlled Radical Polymerization

Although not directly related to “1-Benzyl-1H-pyrrole-3-carbaldehyde”, a similar compound, “Benzyl 1H-pyrrole-1-carbodithioate”, is used as a RAFT agent for controlled radical polymerization . This suggests potential applications of “1-Benzyl-1H-pyrrole-3-carbaldehyde” in the field of polymer chemistry.

properties

IUPAC Name

1-benzylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVCKSHUSFLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576739
Record name 1-Benzyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrrole-3-carbaldehyde

CAS RN

30186-48-2
Record name 1-Benzyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzylamine (540 mg, 5.00 mmol) and acetic acid (10 mL) were added to 2,5-dimethoxy-tetrahydrofuran-3-carbaldehyde (1 g, 6.25 mmol), and the solution was stirred for 20 minutes at 90° C. Water and ethyl acetate were added to the reaction solution, which was then partitioned, the organic layer was washed with an aqueous solution 2N sodium hydroxide once and with water twice, filtered with a glass filter lined with silica gel, the filtrate was evaporated in vacuo, and title compound (800 mg, 4.3 mmol, 68.8%) was obtained as a brown oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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